1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea
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Overview
Description
The compound “1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea” is listed in the FDA Global Substance Registration System1. However, no specific description or details about its use or function were found12.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound2.
Molecular Structure Analysis
No specific information on the molecular structure of this compound was found2.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound2.
Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of this compound23.
Scientific Research Applications
Synthesis and Structural Analysis
Novel derivatives of 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea were synthesized, showing promising antitumor activities. These compounds' structures were confirmed through elemental analysis, 1H NMR, and single-crystal X-ray diffraction analysis (S. Ling et al., 2008).
Antifungal and Antibacterial Activity
A study synthesized 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone derivatives, evaluating their antibacterial activity against various bacteria and their antifungal activity against Candida albicans. Some compounds showed very good antibacterial and antifungal activity (K. Sujatha et al., 2019).
Plant Biology and Chemistry
Urea derivatives are synthetic compounds that have proved to be positive regulators of cell division and differentiation. N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), well-known urea cytokinin representatives, are extensively used in in vitro plant morphogenesis studies due to their cytokinin-like activity often exceeding that of adenine compounds (A. Ricci & C. Bertoletti, 2009).
Antioxidant Activity
A new series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized, demonstrating potent antioxidant activity. The structure–activity relationship revealed that compounds containing selenourea functionality along with the halogen group exhibited potent activity, suggesting these title compounds as a new class of potent antioxidant agents (M. V. Bhaskara Reddy et al., 2015).
Future Directions
Unfortunately, I couldn’t find any specific information on the future directions or potential applications of this compound12.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research in scientific databases.
properties
IUPAC Name |
1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F2N3OS2/c15-10-4-6(12(16)24-10)9-5-23-14(19-9)21-13(22)20-11-7(17)2-1-3-8(11)18/h1-5H,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOGBRHTDMILTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea |
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